molecular formula C9H19Cl2N B6280671 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride CAS No. 2248379-06-6

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride

Cat. No. B6280671
CAS RN: 2248379-06-6
M. Wt: 212.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-(propan-2-yl)piperidine hydrochloride (CMPC) is an organic compound that has been studied for its potential medicinal applications. CMPC is a derivative of the piperidine class of compounds, which are cyclic compounds that contain a six-membered ring of nitrogen atoms. CMPC has been found to possess a range of biological activities, including anti-inflammatory, antibacterial, and antifungal activity. It has also been studied for its potential use as a drug delivery system and as an adjuvant for vaccines.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is not fully understood. However, it is believed that 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride may exert its effects by modulating the activity of several cytokines and enzymes involved in the inflammatory response. It has been found to inhibit the transcription factor NF-κB, which is involved in the regulation of inflammation. In addition, 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the transcription factor NF-κB. In addition, 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has been found to possess antibacterial, antifungal, and antiviral activity. It has also been found to possess analgesic properties, and to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is a relatively easy compound to synthesize in the laboratory, and it is relatively stable in solution. However, it is not particularly soluble in water, making it difficult to use in certain experimental applications. In addition, the isomer 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride-3 is difficult to separate from 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride, and it can interfere with certain experiments.

Future Directions

Future research on 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research into its potential as a drug delivery system and as an adjuvant for vaccines could be beneficial. Additionally, further research into its potential as an anti-inflammatory agent, as well as its potential to modulate cytokine production, could be beneficial. Finally, further research into its potential to interact with other compounds and proteins could be beneficial.

Synthesis Methods

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride can be synthesized through a variety of methods, including the alkylation of piperidine with chloromethyl methyl ether (CMME) in the presence of a base such as potassium carbonate. The reaction is typically carried out in anhydrous conditions, such as in a nitrogen or argon atmosphere. The reaction yields a mixture of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride and its isomer, 4-(chloromethyl)-1-(propan-3-yl)piperidine hydrochloride (4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride-3). This mixture can be separated by column chromatography, resulting in a pure sample of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride.

Scientific Research Applications

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has been studied for its potential therapeutic applications, particularly in the field of inflammation. It has been found to possess anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and formalin-induced paw edema. In addition, 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has been found to possess antibacterial and antifungal activity, as well as antiviral activity. It has also been studied for its potential use as a drug delivery system and as an adjuvant for vaccines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride involves the reaction of 1-(propan-2-yl)piperidine with chloromethyl methyl ether followed by treatment with hydrochloric acid.", "Starting Materials": [ "1-(propan-2-yl)piperidine", "Chloromethyl methyl ether", "Hydrochloric acid" ], "Reaction": [ "1. 1-(propan-2-yl)piperidine is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "2. The resulting intermediate is then treated with hydrochloric acid to yield 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride." ] }

CAS RN

2248379-06-6

Product Name

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride

Molecular Formula

C9H19Cl2N

Molecular Weight

212.2

Purity

90

Origin of Product

United States

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